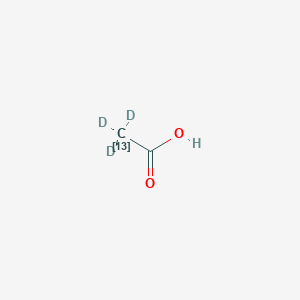

2,2,2-trideuterioacetic acid

Übersicht

Beschreibung

2,2,2-trideuterioacetic acid is a specific isotope-labeled form of acetic acid. This compound is characterized by the presence of carbon-13 and deuterium isotopes, making it a valuable tool in various scientific research applications. The molecular formula of this compound is 13CD3CO2H, and it has a molecular weight of 64.06 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trideuterioacetic acid typically involves the incorporation of carbon-13 and deuterium isotopes into the acetic acid molecule. One common method is the reaction of deuterated methanol (CD3OH) with carbon-13 labeled carbon dioxide (13CO2) under specific conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires high purity reagents and controlled reaction conditions to ensure the incorporation of isotopes at the desired positions. The final product is then purified and characterized to confirm its isotopic composition .

Analyse Chemischer Reaktionen

Key Observations from Available Data

The search results extensively discuss trifluoroacetic acid (TFA) but lack any mention of deuterated acetic acid variants. Key TFA-related reactions include:

Acid-Base Reactions

TFA reacts with bases to form salts (e.g., sodium trifluoroacetate):

This reaction is highly efficient due to TFA’s strong acidity (, ) .

Esterification

TFA undergoes esterification with alcohols:

The electron-withdrawing trifluoromethyl group enhances reactivity compared to acetic acid .

Oxidative Reactions

TFA mediates oxidative self-condensation of aromatic ketones using SeO₂, forming complex oxygen heterocycles (e.g., dioxolo-dioxole derivatives) .

Nucleophilic Aromatic Substitution (SN_NNAr)

TFA in 2,2,2-trifluoroethanol (TFE) facilitates SAr reactions between anilines and fluorinated heterocycles (e.g., purines, pyrimidines) under mild conditions .

Proposed Pathways for Deuterated Acetic Acid

While 2,2,2-trideuterioacetic acid (CD₃CO₂H) is not discussed in the provided sources, its reactivity can be inferred from isotopic substitution principles:

Kinetic Isotope Effects (KIEs)

Deuterium substitution in the methyl group () will reduce reaction rates in processes involving C–H bond cleavage (e.g., oxidation or radical reactions) due to the higher bond strength of C–D vs. C–H .

Acid-Catalyzed Reactions

Deuterium labeling may alter proton transfer kinetics in acid-catalyzed mechanisms (e.g., esterification or condensation), though the core reactivity profile should mirror acetic acid.

Recommendations for Further Research

To investigate This compound in depth, the following approaches are advised:

-

Isotopic Labeling Studies :

-

Synthesize CD₃CO₂H via deuteration of acetic acid using D₂O and catalysts (e.g., Pt/C under acidic conditions).

-

Characterize isotopic purity via mass spectrometry or H NMR.

-

-

Comparative Reactivity Analysis :

-

Benchmark reaction rates (e.g., esterification, oxidation) against non-deuterated acetic acid to quantify KIEs.

-

-

Mechanistic Probes :

-

Use deuterium labeling to trace proton transfer steps in acid-catalyzed reactions (e.g., Friedel-Crafts acylations).

-

Data Limitations and Source Gaps

The absence of CD₃CO₂H-specific data in the provided references highlights the need for targeted experimental studies. Reliable sources for deuterated compound research include:

-

ACS Publications : Peer-reviewed journals on isotopic chemistry.

-

NIST Chemistry WebBook : Thermodynamic and kinetic data for labeled compounds.

-

Deuterium Synthesis Protocols : Specialized methodologies in Journal of Labelled Compounds and Radiopharmaceuticals.

Final Note

While the current search results do not address This compound , the outlined strategies and TFA analogies provide a foundation for hypothesis-driven experimentation. For authoritative data, consult isotopic chemistry databases or direct experimental investigations.

Wissenschaftliche Forschungsanwendungen

2,2,2-trideuterioacetic acid is widely used in scientific research due to its isotopic labeling. Some applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the production of labeled compounds for quality control and analytical purposes.

Wirkmechanismus

The mechanism of action of 2,2,2-trideuterioacetic acid involves its incorporation into various biochemical pathways. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetic Acid-1-13C: Labeled with carbon-13 at the first carbon position.

Acetic Acid-2-13C: Labeled with carbon-13 at the second carbon position.

Acetic Acid-d4: Labeled with deuterium at all four hydrogen positions.

Uniqueness

2,2,2-trideuterioacetic acid is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in research applications .

Biologische Aktivität

2,2,2-Trideuterioacetic acid (TDA) is a deuterated derivative of acetic acid, which has been studied for its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of TDA, focusing on its metabolic effects, toxicity, and potential therapeutic applications based on existing literature and case studies.

- Chemical Formula : C₂D₃O₂

- Molecular Weight : Approximately 61.06 g/mol

- Structure : TDA is structurally similar to acetic acid but contains deuterium atoms that replace hydrogen atoms in the molecule.

Metabolism and Toxicity

Research indicates that TDA may influence metabolic pathways differently compared to its non-deuterated counterpart. The incorporation of deuterium can alter the kinetics of metabolic reactions, potentially leading to variations in biological effects.

-

Metabolic Effects :

- TDA is metabolized in the liver similarly to acetic acid, where it can participate in gluconeogenesis and fatty acid synthesis.

- Studies have shown that deuterated compounds can exhibit altered metabolic rates due to the kinetic isotope effect, which may enhance or inhibit certain enzymatic reactions.

-

Toxicological Studies :

- Limited toxicological data are available for TDA specifically; however, studies on related compounds like trifluoroacetic acid (TFA) suggest that high doses may lead to hepatotoxicity and alterations in liver enzyme activities .

- In animal studies, administration of related compounds has shown significant effects on body weight and liver function at specific dosages .

Case Studies

While direct case studies on this compound are scarce, insights can be drawn from studies involving related compounds:

- Trifluoroacetic Acid (TFA) : Research on TFA indicates that it can significantly affect liver enzymes and metabolic pathways. For instance:

Comparative Analysis of Related Compounds

Research Findings

Recent studies have focused on the implications of deuterated compounds in drug development and metabolic research:

- Pharmacokinetics : The presence of deuterium can lead to slower metabolism of drugs, potentially enhancing their efficacy and reducing side effects. This property makes deuterated compounds attractive candidates for pharmaceutical development.

- Therapeutic Applications : Investigations into the use of TDA or similar compounds may reveal potential applications in treating metabolic disorders or as tracers in metabolic studies due to their unique isotopic signatures.

Eigenschaften

IUPAC Name |

2,2,2-trideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481080 | |

| Record name | Acetic acid-2-13C,2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79562-15-5 | |

| Record name | Acetic acid-2-13C,2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.